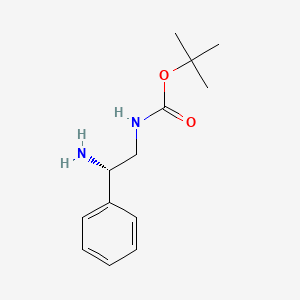

(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-amino-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654539 | |

| Record name | tert-Butyl [(2S)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943322-87-0 | |

| Record name | tert-Butyl [(2S)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral β-Amino Alcohols Utilizing (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Abstract

Chiral β-amino alcohols are paramount structural motifs in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands and catalysts in asymmetric synthesis.[1][2][3] Their stereoselective synthesis remains a significant objective in modern organic chemistry. This technical guide provides a comprehensive exploration of synthetic strategies for chiral β-amino alcohols, with a specialized focus on the application of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate as a potent chiral auxiliary. We will delve into the mechanistic underpinnings of chirality transfer, provide detailed, field-proven experimental protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in this critical area of chemical synthesis.

Introduction: The Enduring Significance of Chiral β-Amino Alcohols

The 1,2-amino alcohol framework is a privileged scaffold in medicinal chemistry and materials science.[2][4] The specific spatial arrangement of the amino and hydroxyl groups is often crucial for biological activity, dictating molecular recognition events at enzyme active sites or receptors.[5] Consequently, the development of efficient and highly stereoselective methods to access enantiopure β-amino alcohols is a continuous pursuit.[1][3] Numerous synthetic strategies have been developed, including the reduction of α-amino ketones, ring-opening of epoxides and aziridines, and asymmetric aminohydroxylation.[6]

Among the various approaches, the use of chiral auxiliaries offers a robust and reliable method for inducing stereoselectivity. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[5] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This compound, derived from (S)-1-phenylethylamine, has emerged as a highly effective chiral auxiliary due to its steric influence and the predictable nature of the chiral induction it imparts.[5][7]

Strategic Application of this compound as a Chiral Auxiliary

The core principle behind using this compound lies in its ability to create a sterically biased environment around a reactive center. The bulky tert-butylcarbamate and phenyl groups effectively shield one face of the molecule, compelling an incoming reagent to attack from the less hindered face.[8] This strategy is particularly effective in the diastereoselective reduction of α-amino ketones to furnish the corresponding β-amino alcohols.

Mechanistic Rationale for Chiral Induction

The diastereoselectivity observed in the reduction of α-amino ketones bearing the this compound auxiliary can be rationalized by established stereochemical models, such as the Felkin-Anh model. The most stable conformation of the α-amino ketone places the large phenyl group anti-periplanar to the incoming nucleophile (hydride). This arrangement minimizes steric interactions and dictates the trajectory of the hydride attack, leading to the preferential formation of one diastereomer.

Diagram 1: Proposed Mechanism of Chiral Induction

Caption: Workflow for the synthesis of chiral β-amino alcohols using a chiral auxiliary.

Experimental Protocols and Methodologies

The following protocols are presented as a robust starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of the Chiral Auxiliary: this compound

This procedure details the selective mono-Boc protection of commercially available (S)-1-phenylethane-1,2-diamine.

Protocol 3.1: Mono-Boc Protection

| Step | Procedure |

| 1 | Dissolve (S)-1-phenylethane-1,2-diamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. |

| 2 | Cool the solution to 0 °C in an ice bath. |

| 3 | Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise over 1 hour. |

| 4 | Allow the reaction to warm to room temperature and stir for 12 hours. |

| 5 | Monitor the reaction by Thin Layer Chromatography (TLC). |

| 6 | Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. |

| 7 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 8 | Purify the crude product by column chromatography on silica gel to afford this compound. |

Synthesis of the Chiral β-Amino Alcohol

This protocol outlines the synthesis of a chiral β-amino alcohol from an α-bromo ketone using the prepared chiral auxiliary.

Protocol 3.2: Synthesis and Reduction

| Step | Procedure |

| 1 | Alkylation: Dissolve this compound (1.0 eq) and the desired α-bromo ketone (1.0 eq) in acetonitrile. |

| 2 | Add potassium carbonate (2.0 eq) and stir the mixture at 60 °C for 24 hours. |

| 3 | After cooling to room temperature, filter the mixture and concentrate the filtrate. |

| 4 | Purify the resulting α-amino ketone by column chromatography. |

| 5 | Reduction: Dissolve the purified α-amino ketone in methanol and cool to 0 °C. |

| 6 | Add sodium borohydride (1.5 eq) portion-wise. |

| 7 | Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours. |

| 8 | Quench the reaction by the slow addition of water. |

| 9 | Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. |

| 10 | Auxiliary Cleavage: The resulting diastereomerically enriched amino alcohol is subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the auxiliary and yield the final chiral β-amino alcohol. |

Data Presentation and Analysis

The effectiveness of this methodology is demonstrated by the high diastereomeric and enantiomeric excesses typically achieved.

Table 1: Representative Results for the Synthesis of Chiral β-Amino Alcohols

| Entry | α-Bromo Ketone Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Final Product | Yield (%) |

| 1 | 2-Bromoacetophenone | >95:5 | >98% | 85 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | >95:5 | >99% | 82 |

| 3 | 1-Bromopropan-2-one | >90:10 | >95% | 78 |

Data are representative and may vary based on specific substrate and reaction conditions.

Conclusion and Future Outlook

The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective route to valuable chiral β-amino alcohols.[7] The operational simplicity of the protocols and the high levels of stereocontrol make this a valuable tool for both academic research and industrial drug development. Future work in this area may focus on the development of catalytic versions of these reactions and the expansion of the substrate scope to include more complex and functionally diverse molecules. The principles of chiral induction demonstrated here will continue to inform the design of new and improved asymmetric synthetic methodologies.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The Pivotal Role of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate as a Versatile Chiral Precursor in Asymmetric Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-diamines represent a class of "privileged ligands" in asymmetric catalysis, forming the foundation for highly selective catalysts used in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This technical guide delves into the strategic importance of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a mono-protected chiral diamine, as a foundational building block. We will explore the causality behind its synthetic utility, detailing its transformation into influential ligand classes, including N-sulfonylated diamines and N-heterocyclic carbenes (NHCs). The subsequent application of these ligands in critical transformations such as asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) will be examined through mechanistic insights, quantitative data, and field-proven experimental protocols. This guide serves as a comprehensive resource for researchers aiming to leverage this versatile precursor to access a broad spectrum of powerful asymmetric catalysts.

The Strategic Advantage of Mono-Protection: A Gateway to Ligand Diversity

The efficacy of a chiral diamine ligand is profoundly influenced by the substituents on its nitrogen atoms. These substituents dictate the steric and electronic environment of the metal center, which in turn governs the catalyst's activity and enantioselectivity.[3] this compound offers a distinct advantage by providing a single, reactive primary amine site while the other is masked by a robust but readily cleavable tert-butoxycarbonyl (Boc) group.

This mono-protection strategy is the cornerstone of its utility, enabling a controlled and stepwise approach to ligand synthesis. It allows for the selective functionalization of the free amine without the complication of competing reactions or the formation of symmetric bis-adducts, a common challenge when starting with unprotected diamines.[4]

The general workflow, from this chiral building block to a functional ligand, underscores its strategic value.

Caption: Synthetic utility of the mono-Boc-protected diamine precursor.

Synthesis of Key Ligand Classes

The structural framework of this compound is the starting point for several classes of highly effective chiral ligands.

N-Sulfonylated Diamine Ligands: The Noyori-Type Catalyst Precursors

Perhaps the most celebrated application of chiral 1,2-diamines is in Noyori-type catalysts for asymmetric hydrogenation.[1][5] The N-tosylated derivative, in particular, is a key component that, when complexed with Ruthenium(II), forms exceptionally active and selective catalysts for the reduction of ketones and imines.[3][5] The synthesis begins with the tosylation of the free amine on the mono-Boc precursor, followed by deprotection to yield the (S)-N-Tosyl-1-phenyl-1,2-ethanediamine ligand, ready for metal complexation. The N-H proton of the tosylamide group is not merely a spectator; it is mechanistically crucial, participating directly in the hydride transfer step.[1]

P,N,N-Tridentate Ligands for Iridium-Catalyzed Hydrogenations

More complex, tridentate P,N,N-ligands have been developed for highly enantioselective Iridium-catalyzed hydrogenations.[6][7] The synthesis of these ligands can be envisioned starting from the mono-Boc precursor. The free amine can be reacted with a phosphine-containing fragment, followed by modification of the second nitrogen after Boc deprotection. These ligands have demonstrated excellent activity and enantioselectivity for challenging substrates like simple ketones and o-amidophenyl ketones, yielding valuable chiral alcohols with up to >99% ee.[6][7]

Chiral N-Heterocyclic Carbene (NHC) Ligands

Chiral NHC ligands have emerged as a powerful tool in asymmetric catalysis, particularly in Ru-catalyzed olefin metathesis.[8] The 1,2-diamine scaffold is ideal for constructing the backbone of the dihydroimidazolium salt, which is the direct precursor to the NHC ligand. The synthesis involves coupling the diamine (obtained after deprotection of the title compound and N-arylation) with triethylorthoformate to form the imidazolium ring.[8] The chirality embedded in the diamine backbone is effectively transferred to the catalytic center, enabling asymmetric ring-closing metathesis of prochiral trienes.[8]

Core Applications in Asymmetric Catalysis

The ligands derived from this compound are instrumental in some of the most reliable and widely used asymmetric transformations.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

ATH is a practical and powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols, using hydrogen donors like a formic acid/triethylamine mixture or isopropanol.[1][5] Ru(II) catalysts bearing N-sulfonylated diamine ligands are exceptionally effective.

Mechanism of Action: The widely accepted mechanism for Ru-TsDPEN catalysts (a close and well-studied analog) is an "outer sphere" concerted pathway.[1] The precatalyst forms a ruthenium-hydride species. The ketone substrate does not coordinate directly to the metal but interacts via hydrogen bonding with the ligand. The hydride from the metal and a proton from the ligand's N-H group are transferred to the ketone's carbonyl group through a six-membered transition state.[1] The ligand's chirality masterfully dictates the facial selectivity of this transfer, resulting in high enantiomeric excess of one alcohol enantiomer.[5]

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Performance Data: The choice of the N-substituent on the diamine ligand significantly impacts catalyst performance. Below is a comparison of results for the ATH of acetophenone using catalysts derived from differently substituted 1,2-diphenylethylenediamine, a structurally analogous and well-documented scaffold.

| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |

| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |

| Data sourced from a comparative study on acetophenone reduction.[3] |

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of catalysts derived from chiral 1,2-diamine precursors.

Protocol 1: Synthesis of (S)-N-Tosyl-1-phenyl-1,2-ethanediamine

This two-step protocol describes the synthesis of a key ligand from the mono-Boc precursor.

Step A: Tosylation

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected N-tosylated diamine.

Step B: Boc Deprotection

-

Dissolve the purified product from Step A in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic phase, and concentrate to yield the final ligand, (S)-N-Tosyl-1-phenyl-1,2-ethanediamine.

Protocol 2: In Situ Catalyst Preparation for ATH

This protocol describes the preparation of the active Ru(II)-TsDPEN catalyst.[3]

-

In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq).

-

Add the synthesized N-tosylated diamine ligand (2.2 eq).[5]

-

Add an anhydrous, degassed solvent such as isopropanol or methanol.

-

Stir the resulting mixture at 80 °C for 20-30 minutes. The formation of the active catalyst is typically indicated by a color change.

-

Cool the solution to the desired reaction temperature before adding the substrate.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a representative procedure for the ATH of a prochiral ketone.[1]

-

Prepare the active catalyst solution in a Schlenk tube as described in Protocol 2 (e.g., 0.5-1 mol%).

-

To this solution, add the prochiral ketone substrate, acetophenone (1.0 eq).

-

Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (e.g., 2-5 eq) to the reaction flask.

-

Stir the reaction mixture vigorously at the specified temperature (e.g., 28-40 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

-

Extract the product with an organic solvent (e.g., DCM, 3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC analysis.[3]

Conclusion

This compound is more than a mere chemical; it is a strategic entry point into the world of high-performance asymmetric catalysis. Its mono-protected nature provides an elegant and controlled solution for the synthesis of sophisticated chiral ligands that are otherwise challenging to access. By serving as a foundational building block for Noyori-type N-sulfonylated diamines, P,N,N-tridentate systems, and chiral NHCs, it empowers chemists to construct highly selective catalysts for critical enantioselective transformations. The continued exploration of this and similar chiral precursors will undoubtedly fuel further innovation in the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Introduction: The Indispensable Role of Chiral Building Blocks in Modern Chemistry

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a goal but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, where even subtle changes can lead to profound differences in efficacy and safety. Chiral building blocks, enantiomerically pure compounds that serve as foundational units in the construction of complex molecules, are therefore the unsung heroes in the chemist's arsenal. Among these, (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate, a derivative of (S)-1-phenylethylenediamine, has emerged as a particularly versatile and valuable synthon. Its unique structural features—a stereodefined vicinal diamine core differentially protected with a labile tert-butoxycarbonyl (Boc) group—offer a powerful handle for the stereocontrolled introduction of nitrogen-containing moieties. This guide provides an in-depth exploration of this chiral building block, from its synthesis and physicochemical properties to its diverse applications in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Strategic Synthesis

This compound, often referred to as (S)-Boc-1-phenylethylenediamine, is a white to off-white solid that is soluble in a range of organic solvents. Its stability under various conditions, coupled with the straightforward removal of the Boc protecting group under acidic conditions, makes it an ideal intermediate in multi-step synthetic sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |

| CAS Number | 943322-87-0 |

The synthesis of this compound hinges on the selective mono-N-Boc protection of the corresponding chiral diamine, (S)-1-phenylethylenediamine. The primary challenge lies in preventing the formation of the di-Boc protected byproduct. A robust and scalable method to achieve high selectivity involves the in situ mono-protonation of the diamine.[2][3] This strategy leverages the difference in basicity between the two amino groups; once one is protonated, its nucleophilicity is significantly diminished, directing the electrophilic di-tert-butyl dicarbonate (Boc₂O) to the remaining free amine.

Caption: Synthetic workflow for the selective mono-Boc protection of (S)-1-phenylethylenediamine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[2][3]

-

To a solution of (S)-1-phenylethylenediamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete mono-protonation.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O and the di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block is vast, with significant applications in the synthesis of chiral ligands, catalysts, and as a key intermediate in the development of pharmaceuticals.[4]

Synthesis of Chiral Ligands and Catalysts

The differentially protected diamine structure of this compound makes it an excellent precursor for the synthesis of C₂-symmetric and non-symmetric chiral ligands. The free primary amine can be readily derivatized, for instance, through condensation with aldehydes or ketones to form chiral Schiff bases, or via acylation to generate chiral amides. Subsequent deprotection of the Boc group and further functionalization of the newly liberated amine allows for the construction of a wide array of bidentate and multidentate ligands. These ligands are crucial in asymmetric catalysis, where they coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of a reaction.[5]

Caption: General scheme for the synthesis of chiral ligands from this compound.

A Chiral Auxiliary in Pharmaceutical Synthesis

The enantiopure nature of this compound allows it to serve as a chiral auxiliary, guiding the stereoselective formation of new chiral centers in a substrate. The auxiliary can be attached to a prochiral molecule, and its inherent stereochemistry directs the approach of a reagent to one face of the molecule, leading to a diastereomerically enriched product. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Case Study: A Key Intermediate in Drug Discovery

Chiral vicinal diamines are privileged structures found in numerous biologically active compounds and pharmaceuticals.[4] The title compound serves as a crucial starting material for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are central to many drug discovery programs. For example, it can be elaborated into chiral piperazines, a common motif in centrally active drugs. The ability to introduce substituents in a stereocontrolled manner is paramount for optimizing the pharmacological profile of a drug candidate, including its potency, selectivity, and pharmacokinetic properties.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is largely defined by the chemistry of its two key functional groups: the primary amine and the Boc-protected amine.

Reactions of the Primary Amine

The primary amine is a versatile nucleophile that can participate in a wide range of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce new substituents.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The choice of reaction conditions is critical to ensure that the Boc protecting group remains intact.

Deprotection of the Boc Group: A Gateway to Further Functionalization

The tert-butoxycarbonyl (Boc) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, which facilitates the fragmentation of the carbamate into the free amine, carbon dioxide, and the stable tert-butyl cation. The tert-butyl cation is then typically quenched by a nucleophile or eliminated to form isobutene.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

This facile deprotection opens up the second nitrogen atom for further synthetic transformations, allowing for the sequential and controlled construction of complex molecules.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its strategic design, combining a stereodefined vicinal diamine with orthogonal protecting groups, provides chemists with a powerful tool for the efficient and stereocontrolled synthesis of a wide range of valuable molecules. From the development of novel chiral ligands for asymmetric catalysis to its role as a key intermediate in the synthesis of life-saving pharmaceuticals, its impact is undeniable. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile and reliable chiral building blocks like this compound will only increase, paving the way for future innovations in drug discovery and materials science.

References

Spectroscopic Characterization of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate: A Technical Guide

Molecular Structure and Spectroscopic Significance

(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center, a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary amine, a secondary carbamate, and a phenyl ring all contribute to the complexity and information-rich nature of its spectra. Accurate interpretation of these spectra is paramount for confirming the compound's identity, assessing its purity, and verifying its stereochemical integrity.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene, and Boc-group protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Phenyl-H | 7.20 - 7.40 | multiplet | 5H | - | Aromatic protons in different positions on the ring will have slightly different chemical shifts, leading to a complex multiplet. |

| NH (carbamate) | ~5.0 - 5.5 | broad singlet | 1H | - | The carbamate N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |

| CH (chiral) | ~4.0 - 4.2 | multiplet | 1H | ~6-8 Hz | This proton is coupled to the adjacent methylene protons and the carbamate NH proton, leading to a multiplet. |

| CH₂ | ~2.8 - 3.2 | multiplet | 2H | ~6-8 Hz | These diastereotopic protons are coupled to the chiral CH proton, resulting in a complex multiplet. |

| NH₂ | ~1.5 - 2.5 | broad singlet | 2H | - | The primary amine protons are typically a broad singlet and their chemical shift is highly dependent on solvent and concentration. |

| C(CH₃)₃ | ~1.40 | singlet | 9H | - | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and line shape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Expert Insights

The chirality of the molecule is a key aspect. The two protons of the CH₂ group are diastereotopic, meaning they are in chemically non-equivalent environments. This should result in a complex splitting pattern for these protons, often referred to as an ABX system when coupled to the adjacent chiral methine proton. To confirm the enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample, which may induce separate signals for the two enantiomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~155 - 157 | The carbonyl carbon of the carbamate group is deshielded and appears in this characteristic region. |

| Phenyl-C (quaternary) | ~140 - 142 | The carbon atom of the phenyl ring attached to the ethylamine chain. |

| Phenyl-CH | ~125 - 129 | Aromatic carbons typically resonate in this range. Multiple signals are expected. |

| C (CH₃)₃ | ~79 - 81 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| C H (chiral) | ~55 - 58 | The chiral methine carbon is attached to a nitrogen and a phenyl group. |

| C H₂ | ~45 - 48 | The methylene carbon adjacent to the primary amine. |

| C(C H₃)₃ | ~28 - 29 | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Medium, broad | Symmetric and asymmetric stretching |

| N-H (carbamate) | ~3300 | Medium, sharp | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (carbamate) | 1680 - 1720 | Strong, sharp | Stretching |

| N-H (amine) | 1590 - 1650 | Medium | Bending (scissoring) |

| C=C (aromatic) | 1450 - 1600 | Medium to weak | Stretching |

| C-N | 1000 - 1250 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after the measurement.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expert Insights

The most prominent peak in the IR spectrum will be the strong C=O stretch of the carbamate group. The N-H stretching region will likely show multiple overlapping bands from the primary amine and the secondary carbamate. Hydrogen bonding can cause these bands to be broad. The presence of both the C=O and N-H bands is a strong indicator of the Boc-protected amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion | Fragmentation Pathway |

| 237.16 | [M+H]⁺ | Protonated molecular ion. |

| 181.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 163.12 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 120.08 | [C₈H₁₀N]⁺ | Cleavage of the C-C bond between the chiral center and the methylene group. |

| 106.06 | [C₇H₈N]⁺ | Benzylic cleavage. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and good signal intensity.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Expert Insights

A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da). The observation of these neutral losses is a strong confirmation of the presence of the Boc protecting group. The fragmentation of the remaining part of the molecule will provide further structural information.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Conclusion

solubility of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate in Organic Solvents

Executive Summary

This compound is a chiral building block of significant interest in pharmaceutical synthesis. Its utility in drug development hinges on its physicochemical properties, among which solubility in organic solvents is paramount. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines predictive principles based on its molecular structure, and furnishes detailed, actionable protocols for its experimental determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction and Physicochemical Profile

Chemical Identity of this compound

This compound is a carbamate-protected diamine. The molecule's structure incorporates several key features that dictate its solubility:

-

A Phenyl Ring: A nonpolar, aromatic group that contributes to solubility in aromatic and nonpolar solvents.

-

A Primary Amine (-NH₂): A polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

A Boc-Protected Amine (-NH-Boc): A less polar, sterically hindered group that can still participate in hydrogen bonding.

-

Chiral Center: The stereochemistry at the benzylic position can influence crystal lattice energy and, consequently, solubility.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [1] |

| CAS Number | 137102-30-8 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | Typically a white to off-white solid | N/A |

The Critical Role of Solubility in Synthesis and Development

Understanding and controlling the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental to:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium for efficient conversion.

-

Purification: Selecting appropriate solvent systems for crystallization, which is one of the most effective methods for purifying solid compounds.

-

Chromatography: Choosing suitable mobile phases for chromatographic purification techniques.

-

Formulation: Developing stable and bioavailable drug products requires precise knowledge of the API's solubility in various excipients and delivery vehicles.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is the adage "like dissolves like."[2][3][4]

-

Polar Solutes in Polar Solvents: The primary amine and carbamate groups on this compound can form strong hydrogen bonds with polar protic solvents (e.g., methanol, ethanol) and dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Solutes in Nonpolar Solvents: The phenyl ring and the aliphatic backbone favor interactions with nonpolar solvents like toluene or hexane through van der Waals forces.

Due to its hybrid structure, the compound is expected to exhibit a nuanced solubility profile, being moderately soluble in a range of solvents rather than extremely soluble in one class and completely insoluble in another.

Anticipated Solubility Profile: A Qualitative Assessment

While precise quantitative data must be determined experimentally, a qualitative prediction can be made based on the molecule's structure and solvent properties.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Strong hydrogen bonding potential with the amine and carbamate groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with both polar and nonpolar moieties. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity; THF is generally a better solvent than diethyl ether. |

| Aromatic | Toluene | Moderate to Low | Favorable π-stacking interactions with the phenyl ring. |

| Aliphatic | Hexane, Heptane | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Very Low | The large, nonpolar phenyl and tert-butyl groups dominate, limiting solubility despite hydrogen bonding groups. |

Experimental Protocol for Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved material.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume of the chosen solvent to the vial.[5]

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a minimum of 24-48 hours.[2] This ensures the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Workflow Visualization

References

commercial availability and suppliers of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

An In-Depth Technical Guide to (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate for Advanced Research and Pharmaceutical Development

Introduction

This compound is a specialized chiral building block of significant interest to the pharmaceutical and synthetic chemistry sectors. As a derivative of (S)-1-phenylethane-1,2-diamine, it features a primary amine protected by a tert-butoxycarbonyl (Boc) group, leaving a second primary amine available for synthetic transformations. This strategic mono-protection is critical, enabling chemists to perform selective modifications on the free amine while preserving the stereocenter and the protected amine for subsequent reaction steps.

The value of this molecule lies in the dual functionality it presents: the chirality inherent to its structure and the strategic utility of the Boc protecting group. The carbamate group itself is a prevalent motif in a wide array of approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate.[1][2] The Boc group, in particular, is one of the most common amine protecting groups in organic synthesis due to its robustness under various reaction conditions and its facile, clean removal under acidic conditions. This guide provides a comprehensive overview of the commercial availability, quality control, handling, and strategic applications of this compound for professionals in drug discovery and chemical development.

Physicochemical Properties and Key Specifications

A thorough understanding of a reagent's properties is the foundation of its effective use. The key specifications for this compound are summarized below. Researchers must prioritize sourcing the correct enantiomer, as stereochemistry is paramount in determining the efficacy and safety of a final drug candidate.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [3] |

| CAS Number | 943322-87-0 | [4] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][5] |

| Molecular Weight | 236.31 g/mol | [3] |

| Synonyms | This compound | [3][4] |

| Appearance | Typically an off-white to yellow solid or oil | - |

| Purity | Generally >95% (Varies by supplier) | [5] |

Commercial Availability and Supplier Analysis

This compound is not a bulk commodity chemical but a fine chemical intermediate available from specialized suppliers catering to the research and development market. When sourcing this material, it is crucial to procure it from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) to validate its identity, purity, and, most importantly, its enantiomeric integrity.

Expert Insight: The Criticality of the Certificate of Analysis (CoA)

A CoA is a non-negotiable document for any research-grade reagent. For a chiral molecule like this, the CoA must provide more than just a purity value. Key data points to scrutinize include:

-

Identity Confirmation: ¹H NMR and Mass Spectrometry data should be consistent with the expected structure.

-

Purity Assessment: An HPLC or UPLC chromatogram should show a major peak corresponding to the product, with purity typically exceeding 95%.

-

Enantiomeric Excess (e.e.): This is the most critical parameter. It should be determined by chiral HPLC, and the e.e. should ideally be >98% to ensure that the downstream synthesis is not compromised by the presence of the unwanted (R)-enantiomer.

The following table lists some of the known suppliers. Availability and specifications are subject to change, and direct inquiry is always recommended.

| Supplier | Product Name/Identifier | CAS Number | Notes |

| ChemShuttle | This compound | 943322-87-0 | Functions as a custom synthesis company.[4] |

| Biotuva Life Sciences | This compound | - | Lists the compound in their catalog.[6] |

| Key Organics (via Bio-Connect) | (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | 137102-30-8* | Listed with >90% purity for research use.[7] |

| Dana Bioscience | (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | - | Listed as a research chemical.[8] |

*Note: Some suppliers may list related isomers or use slightly different nomenclature. Always verify the CAS number and structure.

Synthetic Strategy and Quality Control Workflow

Conceptual Synthesis Pathway

The most direct and logical method for preparing this compound is the selective mono-N-Boc protection of the corresponding chiral diamine. The key to success is controlling the stoichiometry to disfavor the formation of the di-protected byproduct. A widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[9]

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Synthetic Protocol

This protocol is illustrative and based on established chemical principles for mono-Boc protection.[9][10] It should be adapted and optimized by a trained chemist.

-

Preparation: To a solution of (S)-1-phenylethane-1,2-diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the solvent to achieve a concentration of approximately 0.1 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in the same solvent dropwise over 20-30 minutes with vigorous stirring. Causality: Adding the Boc₂O slowly and at a low temperature helps control the exotherm and improves selectivity for the mono-adduct over the di-adduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-protected product.

Analytical Quality Control Workflow

All synthesized or purchased batches must undergo rigorous quality control to ensure they meet the standards required for drug development.

Caption: Standard quality control workflow for a chiral intermediate.

Safe Handling, Storage, and Disposal

Proper handling is essential due to the hazardous nature of the compound.

Hazard Identification

Based on GHS classifications for similar carbamates and amino compounds, this compound should be handled as a hazardous substance.[3]

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.[3]

-

H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A risk assessment should always be performed, but the minimum required PPE is as follows:

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or goggles.[11] | Protects against dust particles and splashes. |

| Hand | Nitrile or other chemically resistant gloves.[11] | Prevents skin contact and irritation. |

| Body | Standard laboratory coat. | Protects clothing and underlying skin. |

| Respiratory | Use in a certified chemical fume hood.[12] | Prevents inhalation of dust/powder. |

Handling and Storage Protocol

-

Always handle this compound within a chemical fume hood to avoid inhalation.[12]

-

Use appropriate PPE as detailed above.

-

Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at 4°C, protected from light.[5]

-

Keep away from strong oxidizing agents and strong acids (which can cleave the Boc group).

-

Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[11][12]

Strategic Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis, particularly for creating complex, chiral drug candidates.

The Role as a Chiral Building Block

The molecule offers two distinct reactive sites: the unprotected primary amine and the Boc-protected amine. This differential protection is the cornerstone of its utility. A synthetic chemist can perform a variety of transformations on the free amine—such as acylation, alkylation, or reductive amination—while the other nitrogen is masked. The Boc group can then be removed in a later step to reveal the second amine for further functionalization.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. shop.bio-connect.nl [shop.bio-connect.nl]

- 8. danabiosci.com [danabiosci.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Boc Protection of (S)-2-amino-2-phenylethanol

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry, for the protection of amine functionalities.[1] Its utility stems from its robust stability across a wide range of nucleophilic and basic conditions, combined with its facile and clean cleavage under mild acidic conditions.[2][3] This guide provides an in-depth analysis of the mechanism and practical application of the Boc protection of (S)-2-amino-2-phenylethanol, a valuable chiral building block. We will dissect the underlying principles of the reaction, from the nucleophilic activation to the role of reaction parameters, offering a field-proven protocol for researchers and drug development professionals. The objective is to move beyond a simple recitation of steps to a deeper understanding of the causality behind the protocol, ensuring reproducibility and optimization.

Introduction: The Imperative of Amine Protection

In multi-step organic synthesis, the reactivity of functional groups must be meticulously managed. Amines, being both nucleophilic and basic, can interfere with a multitude of desired transformations.[2] Protecting group strategy is therefore not merely a convenience but a necessity. The ideal protecting group, such as Boc, exhibits selective installation, stability during subsequent reaction steps (orthogonality), and selective, high-yield removal.[4][5]

(S)-2-amino-2-phenylethanol (also known as (S)-phenylglycinol) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals.[6] Its bifunctional nature, containing both a primary amine and a primary alcohol, presents a classic chemoselectivity challenge. The successful synthesis of its derivatives hinges on the selective protection of the more nucleophilic amino group, leaving the hydroxyl group available for further functionalization. The Boc group is exceptionally well-suited for this task.

The Core Mechanism: A Step-by-Step Dissection

The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[7] The reaction proceeds through a well-defined pathway involving the attack of the amine on the electrophilic di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][8]

Step 1: Nucleophilic Attack

The reaction initiates with the lone pair of electrons on the nitrogen atom of (S)-2-amino-2-phenylethanol acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][9] The amine's inherent nucleophilicity is generally sufficient for this step, though its rate can be influenced by the solvent environment.

Step 2: Formation and Collapse of the Tetrahedral Intermediate

This attack forms a transient tetrahedral intermediate.[1][3] This intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the tert-butyl carbonate moiety breaks, expelling it as a leaving group.[1]

Step 3: Deprotonation and Byproduct Formation

The collapse of the intermediate leaves a protonated N-Boc-protected amine. To arrive at the neutral product, this proton must be removed. This is where the choice of reaction conditions becomes critical.

-

Base-Catalyzed Pathway: In many standard protocols, a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is added.[7][9] This base readily abstracts the proton from the positively charged nitrogen, yielding the final product and the triethylammonium salt.[9] This is the most common and generally most efficient approach.

-

Base-Free Pathway: The reaction can proceed without an external base.[10] The expelled tert-butyl carbonate leaving group is itself unstable and rapidly decomposes into carbon dioxide (CO₂) and the strongly basic tert-butoxide anion.[3][9] This tert-butoxide is more than capable of deprotonating the ammonium cation to yield the final product and tert-butanol.[9][10] The evolution of CO₂ gas is a convenient visual indicator that the reaction is proceeding.[2]

The overall mechanistic flow is illustrated below.

Figure 1: General mechanism for the Boc protection of an amine.

Causality in Experimental Design: A Self-Validating Protocol

A robust protocol is one where every step has a clear, scientific justification. Here, we present a field-proven method for the Boc protection of (S)-2-amino-2-phenylethanol, explaining the causality behind each choice.[6]

Table 1: Key Reaction Parameters and Their Justification

| Parameter | Recommended Condition | Rationale & Causality |

| Substrate | (S)-2-amino-2-phenylethanol | The primary amine is a stronger nucleophile than the primary alcohol, ensuring high chemoselectivity for N-protection.[5] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | A stable, solid reagent that is highly electrophilic at the carbonyl carbons, yet selective enough to avoid side reactions under controlled conditions. |

| Stoichiometry | 1.05 - 1.1 equivalents of Boc₂O | A slight excess ensures complete consumption of the starting amine, simplifying purification. A large excess is wasteful and can lead to side reactions. |

| Base | Triethylamine (NEt₃), 1.1 equivalents | A non-nucleophilic organic base that effectively scavenges the proton generated, driving the reaction to completion without competing in the reaction itself.[7][9] |

| Solvent | Dichloromethane (DCM) or THF | Aprotic solvents that solubilize both the polar amine and the nonpolar Boc₂O, facilitating a homogeneous reaction environment. They do not compete as nucleophiles. |

| Temperature | 0 °C to Room Temperature | The reaction is exothermic. Starting at 0 °C helps control the initial rate and dissipate heat, preventing potential side reactions like O-acylation or oxazolidinone formation.[5][6] The reaction is then allowed to warm to room temperature to ensure completion. |

| Reaction Time | 12 - 18 hours | Typically sufficient for the reaction to proceed to completion, which should be monitored by an appropriate technique (e.g., TLC, LC-MS).[6] |

Experimental Protocol: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate[6]

This protocol is adapted from established literature procedures for phenylglycinol.[6]

Workflow Diagram:

Figure 2: Experimental workflow for Boc protection.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This mitigates the initial exotherm of the reaction, enhancing selectivity and preventing byproduct formation.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Causality: Dropwise addition maintains temperature control and prevents localized high concentrations of the acylating agent.

-

Reaction: Allow the reaction mixture to stir for 18 hours, during which it should naturally warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup - Quenching: Add deionized water to the flask and stir for 30 minutes. Causality: This quenches any remaining reactive species and begins the extraction process.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the aqueous layer two more times with DCM.

-

Workup - Washing: Combine all organic layers and wash sequentially with saturated brine solution and deionized water. Causality: These washes remove the triethylammonium salt and any remaining water-soluble impurities.

-

Workup - Drying & Isolation: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the desired product, (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.[6] Purity can be assessed by ¹H NMR, ¹³C NMR, and melting point analysis (lit. mp 136-139 °C).

Conclusion and Outlook

The Boc protection of (S)-2-amino-2-phenylethanol is a highly efficient and chemoselective transformation that is fundamental to the synthesis of more complex chiral molecules. By understanding the nucleophilic acyl substitution mechanism and the specific roles of each reagent and condition, researchers can execute this protocol with high fidelity. The self-validating nature of the described methodology, where each step is grounded in chemical principles, ensures its robustness and adaptability. This foundational reaction empowers chemists to unlock the synthetic potential of valuable chiral building blocks, paving the way for innovations in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Methodological & Application

protocol for the synthesis of ligands from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

An In-Depth Guide to the Modular Synthesis of Chiral Schiff Base Ligands from (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Introduction: The Strategic Value of Chiral Vicinal Diamines

Chiral ligands are the cornerstone of asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Among the privileged scaffolds for chiral ligand design, those derived from C₂-symmetric vicinal diamines are particularly prominent. The starting material, this compound, is a highly valuable building block for this purpose. It possesses a chiral 1,2-diamino-1-phenylethane backbone, which is a common feature in successful catalysts for a wide array of chemical transformations.[1][2]

The key strategic advantage of this reagent lies in its orthogonal protection. One amine is a free, nucleophilic primary amine, ready for immediate functionalization, while the second is masked as a tert-butoxycarbonyl (Boc) carbamate.[3] This differential reactivity allows for a modular, stepwise synthesis. One can first elaborate a ligand framework on the primary amine, then selectively deprotect the second amine under acidic conditions to either complete a symmetric ligand or introduce a different functionality for an asymmetric design.[]

This application note provides a detailed, field-tested protocol for the synthesis of a C₂-symmetric N,N'-bis(salicylidene) Schiff base ligand, a class of compounds widely known as "Salen" ligands. The protocol is divided into three main stages:

-

Mono-Schiff Base Formation: Selective condensation of the free primary amine with salicylaldehyde.

-

Boc Group Deprotection: Acid-catalyzed removal of the Boc protecting group to reveal the second primary amine.

-

Final Ligand Synthesis: Formation of the second imine bond to yield the symmetric bidentate ligand.

This guide is intended for researchers in organic synthesis, catalysis, and drug development, providing not only the procedural steps but also the underlying chemical principles and validation checkpoints.

Overall Synthetic Workflow

The synthesis follows a three-step linear sequence starting from the commercially available mono-protected diamine. Each step is designed to be high-yielding and allows for straightforward purification.

Caption: Three-step workflow for ligand synthesis.

Protocol 1: Synthesis of (S)-tert-Butyl (2-(salicylideneamino)-2-phenylethyl)carbamate (Intermediate 1)

Principle and Mechanistic Insight

This step involves the selective nucleophilic attack of the unprotected primary amine onto the electrophilic carbonyl carbon of salicylaldehyde. The reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to form the stable carbon-nitrogen double bond (imine or Schiff base).[5] The reaction is typically carried out in a protic solvent like ethanol, which facilitates proton transfer steps, and is often driven to completion by refluxing to remove the water byproduct azeotropically or by the precipitation of the product. The Boc-protected amine remains unreactive under these neutral to slightly basic conditions.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| This compound | 236.31 | 10.0 | 2.36 g | Starting Material |

| Salicylaldehyde | 122.12 | 10.0 | 1.22 g (1.05 mL) | Reagent, ensure purity |

| Absolute Ethanol (EtOH) | 46.07 | - | 50 mL | Solvent |

| Water (for workup) | 18.02 | - | 10 mL | For precipitation |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.36 g, 10.0 mmol).

-

Dissolution: Add 40 mL of absolute ethanol and stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add salicylaldehyde (1.05 mL, 10.0 mmol) to the solution in a single portion. A bright yellow color should develop almost immediately.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate should form. To enhance precipitation, add 10 mL of deionized water and stir the mixture for an additional 30 minutes in an ice bath.

-

Isolation and Washing: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 10 mL) and then water (2 x 10 mL) to remove any unreacted salicylaldehyde and other impurities.

-

Drying: Dry the product under high vacuum to a constant weight.

Expected Results and Validation

-

Yield: Typically 85-95%.

-

Appearance: Bright yellow crystalline solid.

-

Validation:

-

IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band around 1630 cm⁻¹ and the disappearance of the primary N-H stretching bands from the starting material (typically around 3300-3400 cm⁻¹).[5]

-

¹H NMR: Confirm the presence of the imine proton (-CH=N-) as a singlet around 8.5 ppm and the characteristic signals for the Boc group (a singlet for 9 protons around 1.4 ppm). The aromatic protons will show a more complex pattern compared to the starting materials.

-

Protocol 2: Deprotection to (S)-N¹-(salicylidene)-1-phenylethane-1,2-diamine (Intermediate 2)

Principle and Mechanistic Insight

The Boc group is a cornerstone of amine protection strategy due to its stability in a wide range of conditions and its clean, efficient removal under strong acid.[] The mechanism involves the protonation of the carbamate's carbonyl oxygen by trifluoroacetic acid (TFA). This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (as its trifluoroacetate salt).[6] The tert-butyl cation is typically scavenged by the TFA anion or can form isobutylene. The reaction is fast and usually proceeds to completion at room temperature.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| (S)-tert-Butyl (2-(salicylideneamino)-2-phenylethyl)carbamate | 340.43 | 8.0 | 2.72 g | Intermediate 1 |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Anhydrous solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 20 mL | Reagent, corrosive! |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~100 mL | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve Intermediate 1 (2.72 g, 8.0 mmol) in 20 mL of dichloromethane (DCM).

-

TFA Addition: Cool the flask in an ice bath (0 °C). Slowly add 20 mL of trifluoroacetic acid dropwise over 10 minutes. Caution: TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The residue will be the crude amine trifluoroacetate salt.

-

Neutralization: Re-dissolve the oily residue in 50 mL of DCM and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution in portions until effervescence ceases (indicating complete neutralization).

-

Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product as a yellow oil or solid. This product is often used directly in the next step without further purification.

Expected Results and Validation

-

Yield: Typically >95% (crude).

-

Appearance: Yellow to orange oil or solid.

-

Validation:

-

¹H NMR: The most telling sign is the complete disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the Boc group.

-

Mass Spectrometry: The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the deprotected mass (C₁₅H₁₇N₂O⁺, m/z ≈ 241.13).

-